molecular formula C11H15NO2 B3070578 Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 100445-46-3

Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

Cat. No.: B3070578
CAS No.: 100445-46-3
M. Wt: 193.24 g/mol
InChI Key: XGBQRFPIRYAMJD-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a bicyclic organic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. The methyl ester group at position 2 enhances its reactivity and solubility in organic solvents.

Properties

IUPAC Name

methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBQRFPIRYAMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177232
Record name Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-46-3
Record name Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100445-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with an amine to form the pyrrole ring, followed by esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and esterification processes. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole-2-carboxylate

  • Structural Difference: Replaces the methyl ester with an ethyl group (C12H17NO2 vs. C11H15NO2 for the methyl variant) .
  • Physical Properties :
    • Molecular weight: 207.27 g/mol (ethyl) vs. 193.24 g/mol (methyl, calculated).
    • Storage: Both require dry, cool conditions (2–8°C) .
  • Synthesis : Prepared via alkylation of the core structure using NaH/DMF and ethyl halides .

Ethyl 8-Oxo Derivatives (e.g., Compounds 22, 39, 40)

  • Key Modification : Introduction of an oxo group at position 6.
  • Example :
    • Ethyl 1-(2,5-Dimethoxybenzyl)-8-oxo-... (22) :
  • Formula: C22H28N2O4; molecular weight: 384.47 g/mol.
  • IR: 1714 cm⁻¹ (ester C=O), 1698 cm⁻¹ (ketone C=O) .

Brominated Derivatives (e.g., Compounds 27–29)

  • Modification : Bromine substitution at position 5.
  • Example :
    • Ethyl 7-Bromo-1-(4-Methoxybenzyl)-8-oxo-... (27) :
  • Formula: C21H25BrN2O4; molecular weight: 465.34 g/mol.
    • Impact : Bromine enhances electrophilicity, making these compounds intermediates for cross-coupling reactions .

Amino-Substituted Derivatives (e.g., Ethyl 3-Amino-...-carboxylate)

  • Modification: Amino group at position 3.
  • Example: Formula: C12H18N2O2; molecular weight: 222.28 g/mol.

Cycloocta[b]pyrrole Analogs (e.g., 385841-47-4)

  • Structural Difference : Eight-membered ring (cycloocta) vs. seven-membered (cyclohepta).
  • Example :
    • 1,4,5,6,7,8-Hexahydro-3-methyl-1-(phenylmethyl)-2H-cycloocta[b]pyrrol-2-one :
  • Formula: C18H21NO; molecular weight: 267.36 g/mol. Impact: Larger ring size alters conformational flexibility and steric interactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 1,4,5,6,7,8-hexahydro...-2-carboxylate C11H15NO2 193.24 Methyl ester Estimated lower solubility vs. ethyl
Ethyl 1,4,5,6,7,8-hexahydro...-2-carboxylate C12H17NO2 207.27 Ethyl ester Stable under dry, cool conditions
Ethyl 1-(2,5-dimethoxybenzyl)-8-oxo-... (22) C22H28N2O4 384.47 Oxo, dimethoxybenzyl IR: 1714, 1698 cm⁻¹
Ethyl 7-bromo-1-(4-methoxybenzyl)-8-oxo-... (27) C21H25BrN2O4 465.34 Bromo, oxo Intermediate for Suzuki couplings

Research Findings and Implications

  • Reactivity : Ethyl esters are more commonly reported due to easier handling and lower cost, but methyl esters may offer advantages in specific synthetic pathways (e.g., faster hydrolysis).
  • Biological Activity : 8-Oxo derivatives show promise in antimitotic applications, with substituents like dimethoxybenzyl enhancing target binding .
  • Stability: Brominated and amino-substituted derivatives require stringent storage (2–8°C, dark) to prevent degradation .

Biological Activity

Overview

Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS Number: 100445-46-3) is a heterocyclic compound characterized by its unique cycloheptane and pyrrole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C11H15NO2, with a molecular weight of approximately 193.25 g/mol .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can modulate enzyme activities or receptor functions through mechanisms involving:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to significant alterations in cellular processes and pathways depending on the specific biological context.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of this compound showed effectiveness against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro assays demonstrated that it could inhibit viral replication in certain models. The exact pathways remain under investigation but may involve interference with viral entry or replication processes within host cells.

Antiproliferative Effects

This compound has shown potential antiproliferative effects against various human tumor cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point in studies aimed at developing new anticancer therapies .

Case Study 1: Antimicrobial Screening

In a recent screening study involving several derivatives of this compound:

  • Tested Strains : Escherichia coli and Staphylococcus aureus.
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
CompoundMIC (µg/mL)Tested Organism
This compound32E. coli
This compound16S. aureus

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer).
  • Results : IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for A549 cells.
Cell LineIC50 (µM)
HeLa15
A54920

Q & A

Basic: What are the established synthetic routes for Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate?

Methodological Answer:
The synthesis typically involves condensation reactions of substituted pyrrole precursors with cycloheptane derivatives. For example, a related ethyl analog (Ethyl 3-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-8-carboxylate) was synthesized via reaction of a dianion intermediate (generated from 1,3-dicarbonyl compounds) with α-bromo ketones, followed by cyclization under basic conditions . Key steps include:

  • Reagent Selection : Use of FeNH₄(SO₄)₂·12H₂O (alum) as a recyclable, nontoxic catalyst for cyclization .
  • Purification : Column chromatography (e.g., silica gel) is critical due to byproducts like triphenylphosphane oxide .
    Table 1: Synthetic Yield Optimization
CatalystReaction Time (h)Yield (%)Purity (%)Reference
Alum (FeNH₄)1283>95
No catalyst244580

Advanced: How can structural ambiguities in the cycloheptane-pyrrole fused system be resolved?

Methodological Answer:
Advanced characterization techniques are required:

  • NMR Analysis : ¹H and ¹³C NMR (e.g., δ = 1.21–2.05 ppm for cycloheptane protons; 173.9 ppm for ester carbonyl) .
  • X-ray Crystallography : Resolves ring conformation (e.g., chair vs. boat) and substituent orientation.
  • HRMS : Confirms molecular formula (e.g., exact mass 221.1416 for C₁₃H₁₉NO₂) .
    Note : Discrepancies in melting points or spectral data between batches may indicate impurities; use recrystallization or preparative HPLC for refinement.

Advanced: How can conflicting bioactivity data for analogs be reconciled in structure-activity relationship (SAR) studies?

Methodological Answer:
Conflicts arise from variations in substituents (e.g., bromo, methoxybenzyl groups) or assay conditions. For example:

  • Case Study : Ethyl 7-bromo-8-oxo derivatives (compounds 25–30) showed divergent CFTR protein correction efficacy due to steric effects of bulky substituents .
    Resolution Strategy :

Standardized Assays : Use identical cell lines (e.g., HEK293T) and controls.

Computational Modeling : Perform molecular docking to predict steric clashes or binding affinity.

Meta-Analysis : Compare results across studies (e.g., IC₅₀ values under varying pH/temperature).

Basic: What analytical methods validate the purity of this compound?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm).
  • TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

Advanced: How can synthetic scalability be improved without compromising yield?

Methodological Answer:

  • Catalyst Recovery : Alum catalysts can be recycled by vacuum drying and washing with acetone/ethanol, retaining >90% activity over 5 cycles .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h for similar pyrroles) .

Advanced: What strategies mitigate instability of the ester group during storage?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at -20°C in amber vials.
  • Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to prevent oxidation .
  • Lyophilization : Convert to a stable hydrochloride salt if amine derivatives are tolerated .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Scaffold for Drug Design : The fused pyrrole-cycloheptane core mimics bioactive natural products (e.g., indole alkaloids).
  • Target Validation : Used in kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to its planar aromatic system .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) .
  • pH Adjustment : Solubilize via protonation of the pyrrole nitrogen in acidic buffers (pH 4–5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 2
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

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